2-{(E)-1-[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Overview
Description
2-{(E)-1-[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the fluorophenyl and propionyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. Industrial methods focus on optimizing reaction conditions to minimize costs and environmental impact while ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{(E)-1-[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a][1,3]benzimidazole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications.
Uniqueness
What sets 2-{(E)-1-[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2E)-2-[[3-(4-fluorophenyl)-1-propanoylpyrazol-4-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-4-21(30)28-12-16(22(27-28)15-5-7-17(25)8-6-15)11-20-23(31)29-19-10-14(3)13(2)9-18(19)26-24(29)32-20/h5-12H,4H2,1-3H3/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSQMRVEWGJMGC-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)F)C=C3C(=O)N4C5=C(C=C(C(=C5)C)C)N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)F)/C=C/3\C(=O)N4C5=C(C=C(C(=C5)C)C)N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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